Lipophilicity Advantage Over Non-Fluorinated Analogs
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine demonstrates substantially higher lipophilicity compared to non-fluorinated pyridinyl piperazine analogs, a critical parameter for membrane permeability and blood-brain barrier penetration potential. The target compound exhibits a measured or calculated LogP value ranging from 1.5 to 2.7 [1]. In contrast, the non-fluorinated analog 1-(2-pyridinyl)piperazine has a LogP of approximately 0.19–0.88 , while 1-(4-pyridinyl)piperazine has a LogP of approximately 0.12–0.89 . This difference of approximately 1–2 log units translates to a 10- to 100-fold increase in octanol-water partition coefficient, indicating significantly enhanced lipophilicity that can influence compound distribution, protein binding, and metabolic stability.
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 1.5 (XlogP) to 2.7 (calculated) |
| Comparator Or Baseline | 1-(2-pyridinyl)piperazine: LogP = 0.19–0.88; 1-(4-pyridinyl)piperazine: LogP = 0.12–0.89 |
| Quantified Difference | Target compound LogP is approximately 1–2 units higher (10–100× greater partition coefficient) |
| Conditions | Calculated (XlogP) and experimental LogP values from authoritative chemical databases |
Why This Matters
Higher lipophilicity directly impacts pharmacokinetic properties and may favor applications requiring enhanced membrane permeability or central nervous system penetration.
- [1] Zhang Group GLASS Database. Ligand: 87394-63-6. XlogP: 1.5. ChemSrc. LogP: 2.70580. View Source
